Lower LogP from Ortho-Substitution
The ortho-substituted (2-(Oxetan-3-yloxy)phenyl)methanamine exhibits a calculated LogP of 0.9229, which is lower than the predicted LogP of approximately 1.2 for the para-isomer [4-(Oxetan-3-yloxy)phenyl]methanamine . This difference arises from the proximity of the polar oxetane oxygen to the hydrophobic phenyl ring, which increases local polarity and reduces overall lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9229 (calculated) |
| Comparator Or Baseline | [4-(Oxetan-3-yloxy)phenyl]methanamine: LogP ~1.2 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.28 |
| Conditions | Computational prediction using standard methods |
Why This Matters
Lower LogP in the ortho-isomer can translate to improved aqueous solubility and reduced non-specific binding, which are desirable properties for lead compounds in drug discovery.
- [1] Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(36), 5776-5779. View Source
